N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
This compound features a pyridazine core substituted with a sulfanyl group linked to a carbamoylmethyl moiety attached to a 3,5-dimethoxyphenyl ring. The 3,5-dimethoxy substituents contribute to electron-donating effects, influencing lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[6-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-13-7-12(8-14(9-13)26-2)19-16(23)10-27-17-6-5-15(21-22-17)20-18(24)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILMUNPVQGEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to explore the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O3S, with a molecular weight of 434.51 g/mol. The compound features several functional groups, including a pyridazine ring and a sulfanyl group, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action that contribute to their biological effects:
- Cytotoxicity : The compound has shown selective cytotoxic effects against malignant cells while exhibiting lower toxicity towards non-malignant cells. This selectivity is crucial for developing targeted cancer therapies.
- Induction of Apoptosis : Studies have demonstrated that related compounds activate caspases (specifically caspases-3 and -7), leading to programmed cell death in cancer cells. This process is often accompanied by mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS) .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases (e.g., G2 phase), preventing cancer cells from proliferating .
Cytotoxicity Studies
A study investigating the cytotoxic effects of similar compounds on human malignant cell lines revealed significant findings:
- Selectivity Index (SI) : The selectivity index was calculated as the ratio of the mean cytotoxic concentration for malignant cells to that for non-malignant cells. Compounds with higher SI values demonstrate greater selectivity for targeting cancer cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3b | HL-60 | 0.5 | 10 |
| 3c | HSC-2 | 0.5 | 8 |
Case Studies
- Tumor Models : In vivo studies using tumor xenograft models have shown that compounds similar to this compound can significantly reduce tumor size compared to controls.
- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could inhibit specific signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
*Estimated based on structural analysis.
Unique Features of the Target Compound
- Electron-Donating Methoxy Groups : Unlike halogenated analogs, the 3,5-dimethoxy substituents may enhance π-π stacking interactions with aromatic residues in target proteins .
- Steric Effects : The 3,5-substitution pattern avoids steric hindrance seen in 3,4-disubstituted analogs, possibly improving binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
